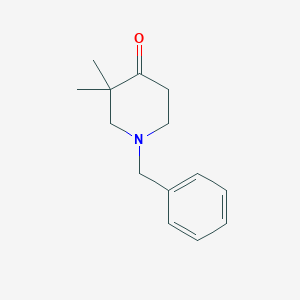
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
Wirkmechanismus
The mechanism of action of acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- is not fully understood. However, it is thought to act by disrupting protein-protein interactions through the inhibition of specific binding sites. This compound has been shown to bind to a specific pocket on the surface of the STAT3 protein, preventing it from interacting with other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- have been extensively studied. This compound has been shown to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to have anti-cancer properties, as it inhibits the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- in lab experiments is its specificity for certain protein targets. This compound has been shown to selectively inhibit the interaction between specific proteins, making it a useful tool for studying protein-protein interactions. However, one limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-. One area of interest is the development of more potent and selective inhibitors of specific protein-protein interactions. Additionally, there is potential for the use of this compound in the development of new cancer therapies, as it has been shown to inhibit the growth and proliferation of cancer cells. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have anti-inflammatory and anti-cancer properties, and its specificity for certain protein targets makes it a useful tool for studying protein-protein interactions. While there is still much to be learned about the mechanism of action of this compound, its potential therapeutic applications make it an exciting area of research for the future.
Synthesemethoden
The synthesis of acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- involves the reaction of 4-(2-aminophenyl)thiazole with 4-chlorophenoxyacetic acid in the presence of a coupling agent such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds through an amide bond formation and results in the formation of the desired compound. The purity of the compound can be improved through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of protein-protein interactions. The compound has been shown to inhibit the interaction between the transcription factor STAT3 and its binding partner, which has potential therapeutic implications for cancer treatment. Additionally, this compound has been used in the study of the molecular mechanisms underlying Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Eigenschaften
CAS-Nummer |
168127-35-3 |
|---|---|
Produktname |
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy- |
Molekularformel |
C17H14N2O3S |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
2-[4-(2-anilino-1,3-thiazol-4-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C17H14N2O3S/c20-16(21)10-22-14-8-6-12(7-9-14)15-11-23-17(19-15)18-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
WCSYUJTYBAYNLX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OCC(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OCC(=O)O |
Andere CAS-Nummern |
168127-35-3 |
Synonyme |
2-[4-(2-anilino-1,3-thiazol-4-yl)phenoxy]acetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)












